2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone is an organic compound characterized by the presence of a biphenyl group and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and biphenyl as starting materials, with aluminum chloride (AlCl₃) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{C}_6\text{H}_5 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}_6\text{H}_4\text{C}_6\text{H}_5 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of 2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Benzophenone: Contains a phenyl group attached to a carbonyl group, similar to the phenylethanone moiety in 2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone.
Fluorenone: A polycyclic aromatic ketone with structural similarities to biphenyl derivatives.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone is unique due to the combination of the biphenyl and phenylethanone groups, which confer distinct chemical and physical properties
Biological Activity
2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone, also known as 1,1'-biphenyl-4-yl-2-phenylethanone or simply biphenyl ketone, is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H16O. The structure features a biphenyl moiety attached to a phenylethanone group, contributing to its unique chemical properties and biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which are critical in mediating cell death in cancerous cells.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (breast cancer) | 15.5 | Induction of apoptosis via ROS generation |
HeLa (cervical cancer) | 12.3 | Mitochondrial pathway activation |
A549 (lung cancer) | 18.7 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Table 2: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 16 μg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- ROS Generation : The compound enhances ROS production within cells, leading to oxidative stress that triggers apoptosis.
- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, particularly G2/M, preventing cancer cell proliferation.
- Inhibition of Key Enzymes : The compound has been shown to inhibit certain enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis and inhibiting angiogenesis.
- Antimicrobial Efficacy in Wound Healing : Another study investigated its application in wound healing models infected with Staphylococcus aureus. The results indicated a marked reduction in bacterial load and improved healing rates when treated with the compound.
Properties
IUPAC Name |
1-phenyl-2-(4-phenylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-20(19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXXIQLDHPWKLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304769 | |
Record name | 2-([1,1'-Biphenyl]-4-yl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27644-00-4 | |
Record name | 27644-00-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-([1,1'-Biphenyl]-4-yl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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